![molecular formula C35H25N4NaO7S2 B12798507 Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate CAS No. 72968-77-5](/img/structure/B12798507.png)
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is a complex organic compound belonging to the phenazine family Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or ferric chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines.
Wissenschaftliche Forschungsanwendungen
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating bacterial infections and cancer.
Industry: Used as a dye and pigment due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Uniqueness
Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate stands out due to its unique structural features, which confer enhanced stability and biological activity compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
72968-77-5 |
|---|---|
Molekularformel |
C35H25N4NaO7S2 |
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
sodium;5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C35H26N4O7S2.Na/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;/h2-21H,1H3,(H3,36,37,40,41,42,43,44,45);/q;+1/p-1 |
InChI-Schlüssel |
PIAPMRJQZZRVAF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1NC2=C(C=C3C(=C2)[N+](=C4C=C(C5=C(C4=N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
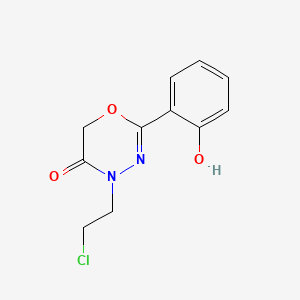
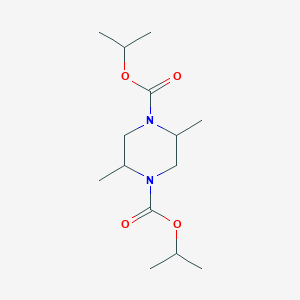

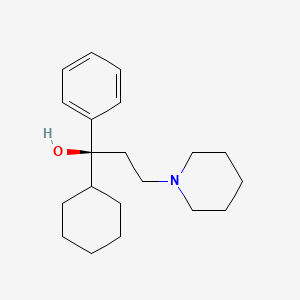
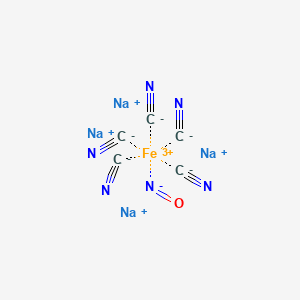
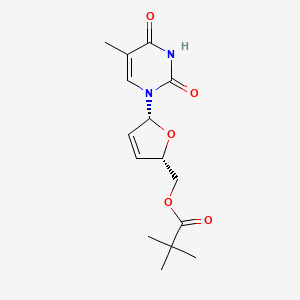
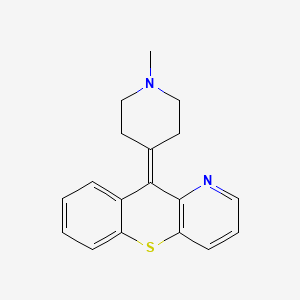

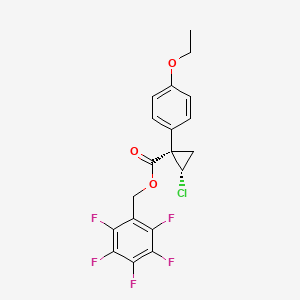

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
